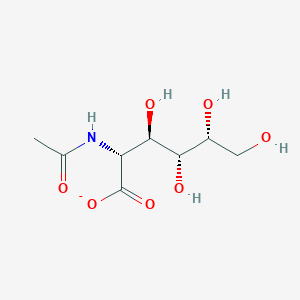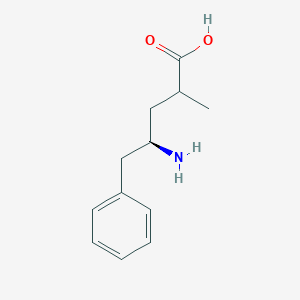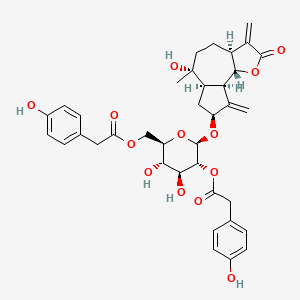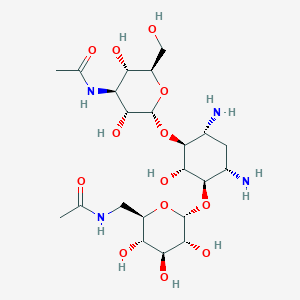
N-acetyl-D-galactosaminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-D-galactosaminate is a member of galactonates. It derives from a D-galactonate. It is a conjugate base of a N-acetyl-D-galactosaminic acid.
Wissenschaftliche Forschungsanwendungen
Role in Blood Group Determination
N-acetyl-D-galactosaminate plays a crucial role in blood group determination. Studies have shown that N-acetyl-D-galactosaminyltransferase, which transfers N-acetyl-D-galactosamine to specific receptors, is present in human serum and erythrocyte membranes. This enzyme is involved in the determination of blood group A antigenicity, as it was found in individuals with blood group A or AB but not in those with blood groups B or O (Kim, Perdomo, Bella, & Nordberg, 1971). Another study also confirmed the presence of an N-acetyl-D-galactosaminyltransferase in human milk from donors of blood type A or AB, highlighting its role in forming blood type A structural determinants (Kobata & Ginsburg, 1970).
Involvement in Cancer and Potential as a Drug Target
N-acetyl-D-galactosamine is implicated in cancer development and progression. UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6), a member of the N-acetyl-D-galactosamine transferase family, is upregulated in several types of cancer. Abnormally glycosylated forms of mucin 1, a substrate of this enzyme, are used as biomarkers for breast cancer. Therefore, pp-GalNAc-T6 has potential as a target for chemotherapy (Banford & Timson, 2016).
Advances in Optical Sensors
N-acetyl-D-galactosaminate is crucial in the development of optical sensors for various applications. A review highlights the role of N-acetyl-β-d-hexosaminidases, which include N-acetyl-β-d-galactosamine, in developing fluorescence imaging and diagnostics methods. These methods have applications in assessing kidney health, detecting and treating infectious diseases, and imaging cancer (Morsby & Smith, 2022).
Enzymatic Synthesis and Glycoprotein Biosynthesis
N-acetyl-D-galactosamine is involved in the enzymatic synthesis of glycoproteins. An enzyme from sheep submaxillary gland catalyzes the transfer of N-acetyl-d-galactosamine from its uridine diphosphate derivative to protein acceptors, indicating its role in glycoprotein biosynthesis (McGuire & Roseman, 1967).
Biomedical Applications
In the biomedical field, N-acetyl-D-galactosamine has been studied for its role in treating diseases like Tay-Sachs and Sandhoff diseases. Research on the immobilization of β-d-N-acetyl-hexosaminidase (Hex, which acts on N-acetyl-D-galactosamine) on polylactic acid films shows promise for potential biotechnological and biomedical applications (Calzoni et al., 2021).
Eigenschaften
Produktname |
N-acetyl-D-galactosaminate |
|---|---|
Molekularformel |
C8H14NO7- |
Molekulargewicht |
236.2 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/p-1/t4-,5-,6+,7-/m1/s1 |
InChI-Schlüssel |
LZKNVSNNPRQZJB-MVIOUDGNSA-M |
Isomerische SMILES |
CC(=O)N[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)[O-] |
Kanonische SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255283.png)

![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)
![(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1255287.png)




![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
